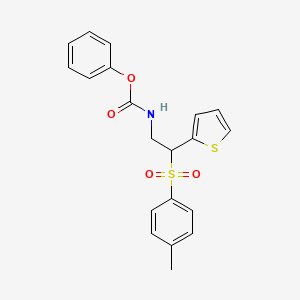

苯基 (2-(噻吩-2-基)-2-对甲苯基乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

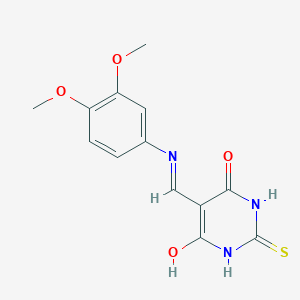

The compound “Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate” is a complex organic molecule that contains a carbamate group, a phenyl group, a thiophene ring, and a tosyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . Thiophenes are sulfur-containing, five-membered aromatic rings that are commonly found in various biologically active compounds . The tosyl group is a sulfonyl group bonded to a toluene, often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring would contribute to the aromaticity of the molecule, and the tosyl and carbamate groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could increase its polarity, and the aromatic rings could contribute to its stability .科学研究应用

- Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate exhibits potential pharmacological activities. Researchers explore its interactions with biological targets, such as receptors or enzymes, to develop novel drugs or therapeutic agents .

- Thiophene derivatives, including this compound, play a crucial role in material science. They contribute to the development of organic electronic materials, conductive polymers, and semiconductors. Researchers investigate their electronic properties, stability, and applications in devices like organic solar cells and light-emitting diodes .

- The sulfur atom in the thiophene ring allows for coordination with metal ions. Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate can serve as a ligand in coordination complexes. Researchers study its binding affinity, stability, and potential catalytic applications .

- As an intermediate, this compound participates in organic synthesis. Its unique structure enables regioselective transformations, allowing efficient access to substituted thiophenes. Researchers explore its use as a building block for more complex molecules .

- Investigating the biological activity of Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate against microorganisms (bacteria, fungi) and its potential as an antioxidant is essential. These properties could have practical applications in medicine and food preservation .

- Researchers design and synthesize derivatives based on this compound to evaluate their fungicidal effects. Understanding their mode of action and selectivity against specific pathogens contributes to agricultural and environmental applications .

Pharmacology and Medicinal Chemistry

Material Science

Coordination Chemistry

Organic Synthesis

Antimicrobial and Antioxidant Properties

Fungicidal Activity

作用机制

未来方向

属性

IUPAC Name |

phenyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-26-18)14-21-20(22)25-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLVINGXRNMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)

![2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2788069.png)

![methyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2788073.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2788076.png)

![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)

![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)

![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)